2-Bromo-N-(tert-butyl)-5-fluorobenzamide CAS number and properties
2-Bromo-N-(tert-butyl)-5-fluorobenzamide CAS number and properties
An In-depth Technical Guide to 2-Bromo-N-(tert-butyl)-5-fluorobenzamide
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 2-Bromo-N-(tert-butyl)-5-fluorobenzamide, a key chemical intermediate with significant applications in modern drug discovery and organic synthesis. Designed for researchers, medicinal chemists, and process development scientists, this document synthesizes core chemical data, proven synthetic methodologies, mechanistic insights, and critical safety protocols.
Section 1: Core Compound Identification and Physicochemical Properties
2-Bromo-N-(tert-butyl)-5-fluorobenzamide is a substituted aromatic amide that serves as a versatile building block. Its unique substitution pattern, featuring a bromine atom ortho to the amide group and a fluorine atom meta to it, offers multiple reaction vectors for further chemical elaboration.
Chemical and Physical Data Summary
The fundamental properties of this compound are summarized below. This data is critical for reaction planning, solubility screening, and analytical method development.
| Property | Value | Source(s) |
| CAS Number | 941294-23-1 | [1][2] |
| Molecular Formula | C₁₁H₁₃BrFNO | [1][2] |
| Molecular Weight | 274.13 g/mol | [1][2] |
| IUPAC Name | 2-bromo-N-(tert-butyl)-5-fluorobenzamide | [1] |
| Purity | Typically ≥95-98% | [1] |
| Appearance | Solid (form may vary) | |
| Storage | Sealed in a dry environment, at room temperature or refrigerated (2-8°C) | [2] |
| InChI Key | SSXSKZCGJIFORU-UHFFFAOYSA-N | [1] |
Note: Experimental values for properties such as melting point, boiling point, and solubility are not consistently reported in publicly available literature and should be determined empirically.
Section 2: Synthesis, Reaction Mechanisms, and Strategic Considerations
The synthesis of 2-Bromo-N-(tert-butyl)-5-fluorobenzamide is typically achieved through a standard amidation reaction. The choice of starting materials and coupling agents is critical for achieving high yield and purity, minimizing side reactions.
Recommended Synthetic Protocol: Acyl Chloride-Mediated Amidation
The most direct and industrially scalable route involves the reaction of 2-bromo-5-fluorobenzoic acid with a chlorinating agent, followed by coupling with tert-butylamine. This two-step, one-pot procedure is highly efficient.
Step-by-Step Methodology:
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Acid Chloride Formation: To a solution of 2-bromo-5-fluorobenzoic acid (1.0 eq) in a dry, inert solvent such as dichloromethane (DCM) or toluene, add oxalyl chloride (1.2 eq) or thionyl chloride (1.2 eq) dropwise at 0 °C. A catalytic amount of N,N-dimethylformamide (DMF, ~1-2 drops) is added to facilitate the reaction.
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Reaction Monitoring: The reaction mixture is allowed to warm to room temperature and stirred for 1-2 hours. The completion of the acid chloride formation is evidenced by the cessation of gas evolution (HCl and CO/CO₂ for oxalyl chloride; HCl and SO₂ for thionyl chloride).
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Amidation: In a separate flask, dissolve tert-butylamine (1.5 eq) and a non-nucleophilic base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (2.0 eq) in dry DCM.
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Coupling: The solution of the freshly prepared 2-bromo-5-fluorobenzoyl chloride is added dropwise to the amine solution at 0 °C to control the exotherm.
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Work-up and Purification: The reaction is stirred at room temperature for an additional 2-4 hours. Upon completion, the reaction is quenched with water. The organic layer is separated, washed sequentially with dilute HCl, saturated NaHCO₃ solution, and brine. After drying over anhydrous sodium sulfate and filtering, the solvent is removed under reduced pressure. The crude product is then purified by recrystallization or column chromatography to yield pure 2-Bromo-N-(tert-butyl)-5-fluorobenzamide.
Expert Rationale: The use of an acyl chloride intermediate is superior to direct amide coupling (e.g., using HATU or EDC) for this specific transformation due to the relatively low cost of chlorinating agents and the high reactivity of the acyl chloride, which drives the reaction to completion with the sterically hindered tert-butylamine. The excess amine and added base are crucial to neutralize the HCl generated during the reaction, preventing the formation of the amine hydrochloride salt which would be unreactive.
Synthetic Workflow Diagram
Caption: Role as a precursor to a CRBN ligand in a PROTAC construct.
Section 4: Spectroscopic Characterization Profile (Predicted)
While experimental spectra should always be acquired for confirmation, a predictive analysis based on established principles of spectroscopy provides a valuable reference for quality control and structural verification.
Predicted ¹H NMR Spectrum (in CDCl₃, 400 MHz)
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δ ~ 7.4-7.6 ppm (m, 2H): Aromatic protons ortho and para to the fluorine atom. Their multiplicity will be complex due to H-H and H-F coupling.
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δ ~ 7.0-7.2 ppm (m, 1H): Aromatic proton ortho to both bromine and fluorine. This signal is expected to be the most downfield due to the combined electron-withdrawing effects.
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δ ~ 5.9-6.1 ppm (br s, 1H): Amide N-H proton. The broadness is due to quadrupole broadening from the nitrogen atom and potential hydrogen bonding. Its chemical shift can be highly dependent on concentration and solvent.
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δ ~ 1.45 ppm (s, 9H): The nine equivalent protons of the tert-butyl group, appearing as a sharp singlet.
Predicted ¹³C NMR Spectrum (in CDCl₃, 100 MHz)
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δ ~ 165 ppm: Carbonyl carbon of the amide.
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δ ~ 158-162 ppm (d, ¹JCF ≈ 250 Hz): Carbon atom directly attached to fluorine.
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δ ~ 115-138 ppm: Aromatic carbons, showing characteristic C-F and C-Br coupling patterns.
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δ ~ 52 ppm: Quaternary carbon of the tert-butyl group.
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δ ~ 28-29 ppm: Methyl carbons of the tert-butyl group.
Key Infrared (IR) Absorption Bands
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~3300 cm⁻¹: N-H stretching vibration.
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~2970 cm⁻¹: C-H stretching of the tert-butyl group.
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~1640-1660 cm⁻¹: C=O stretching (Amide I band), a strong, characteristic absorption.
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~1540 cm⁻¹: N-H bending (Amide II band).
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~1250 cm⁻¹: C-F stretching.
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~600-700 cm⁻¹: C-Br stretching.
Section 5: Safety, Handling, and Storage
Adherence to strict safety protocols is mandatory when handling this chemical. The compound is classified as harmful and an irritant.
GHS Hazard Information
| Pictogram | GHS Code | Hazard Statement | Source |
| GHS07 (Exclamation Mark) | H302 | Harmful if swallowed. | [1] |
| H315 | Causes skin irritation. | [1] | |
| H319 | Causes serious eye irritation. | [1] | |
| H335 | May cause respiratory irritation. | [1] |
Safe Handling Protocol
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Engineering Controls: Always handle this compound inside a certified chemical fume hood to avoid inhalation of dust or vapors. Ensure an eyewash station and safety shower are readily accessible.
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Personal Protective Equipment (PPE):
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Eye/Face Protection: Wear chemical safety goggles and/or a face shield.
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Hand Protection: Wear chemically resistant gloves (e.g., nitrile).
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Skin and Body Protection: Wear a lab coat. Ensure skin is not exposed.
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Handling Practices: Avoid generating dust. Do not get in eyes, on skin, or on clothing. [3]Do not eat, drink, or smoke when using this product. [1]Wash hands thoroughly after handling. [1]4. Emergency Procedures:
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If Swallowed: Immediately call a POISON CENTER or doctor. Rinse mouth. [1] * If on Skin: Wash with plenty of soap and water. If irritation occurs, seek medical advice. [4] * If Inhaled: Remove person to fresh air and keep comfortable for breathing. [1] * If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. [1]
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Storage Recommendations
Store in a tightly closed container in a dry, cool, and well-ventilated place. [3]For long-term stability, some suppliers recommend refrigeration at 2-8°C. [2]
References
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2-Bromo-N-butyl-5-fluorobenzamide. ChemWhat. [Link]
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General procedure for the synthesis of N-tert-Butylbenzamides. Royal Society of Chemistry. [Link]
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5-bromo-N-(tert-butyl)-2-ethyl-N-fluorobenzamide. PubChem. [Link]
- Synthesis method of 2-bromo-5-fluorobenzotrifluoride.
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Reactions of 2-bromo(N-benzyl)benzamide and 2-chloro(N-phenyl)benzamide with benzylamine. ResearchGate. [Link]
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¹H and ¹³C NMR data reference. Chem 117 Reference Spectra. [Link]
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Experimental Spectroscopic Analysis. Semantic Scholar. [https://www.semanticscholar.org/paper/Experimental-Spectroscopic-(FT-IR%2C-H-and-C-NMR%2C-a-Singh-Javed/42836262453e003c03565f17173b0690029b9f71]([Link]
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2-Fluorobenzamide. PubChem. [Link]
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2-Bromo-5-fluorobenzaldehyde. Pharmaffiliates. [Link]
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Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs. ACS Publications. [Link]
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Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs. National Institutes of Health. [Link]
